Plk1-IN-8

Beschreibung

BenchChem offers high-quality Plk1-IN-8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Plk1-IN-8 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

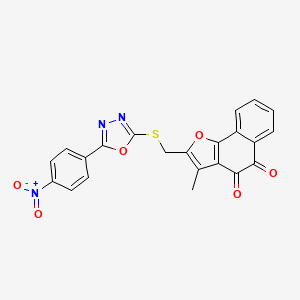

C22H13N3O6S |

|---|---|

Molekulargewicht |

447.4 g/mol |

IUPAC-Name |

3-methyl-2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzo[g][1]benzofuran-4,5-dione |

InChI |

InChI=1S/C22H13N3O6S/c1-11-16(30-20-15-5-3-2-4-14(15)18(26)19(27)17(11)20)10-32-22-24-23-21(31-22)12-6-8-13(9-7-12)25(28)29/h2-9H,10H2,1H3 |

InChI-Schlüssel |

XASCCJQLYQZKKN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(OC2=C1C(=O)C(=O)C3=CC=CC=C32)CSC4=NN=C(O4)C5=CC=C(C=C5)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Plk1-IN-8: A Novel PLK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plk1-IN-8, also identified as compound TE6, is a novel, L-shaped ortho-quinone analog that has demonstrated potent and selective inhibitory activity against Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in a wide array of human cancers, making it an attractive target for therapeutic intervention. Plk1-IN-8 exerts its anti-cancer effects by inducing cell cycle arrest at the G2 phase, ultimately leading to the inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of Plk1-IN-8, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols for its evaluation, and its synthesis.

Introduction to Plk1-IN-8

Plk1-IN-8 is a recently identified small molecule inhibitor of Polo-like kinase 1 (PLK1)[1][2]. Structurally, it is characterized as an L-shaped ortho-quinone analog[1][2]. Its primary mechanism of action involves the inhibition of PLK1, a key regulator of the cell cycle, leading to a G2 phase arrest in cancer cells[1][2]. This targeted disruption of the cell cycle progression effectively inhibits the proliferation of cancer cells and has shown anti-tumor efficacy in preclinical in vivo models[1][2]. The identification of Plk1-IN-8 as a PLK1 inhibitor highlights its potential as a promising candidate for the development of novel anti-cancer therapeutics, particularly for malignancies that are dependent on the PLK1 signaling pathway, such as prostate cancer[1].

Mechanism of Action

Plk1-IN-8 functions as a potent inhibitor of PLK1. The overexpression of PLK1 is a hallmark of many cancers and is associated with poor prognosis[3]. PLK1 is a critical orchestrator of multiple events during mitosis, including the G2/M transition, spindle formation, and cytokinesis[4].

By inhibiting PLK1, Plk1-IN-8 disrupts these essential mitotic processes. Specifically, treatment with Plk1-IN-8 leads to a blockage of the cell cycle in the G2 phase[1][2]. This G2 arrest prevents cancer cells from entering mitosis, thereby halting their proliferation. In vivo studies have further demonstrated that inhibition of PLK1 by Plk1-IN-8 leads to a downregulation of key cell cycle regulatory proteins, including CDK1, Cdc25C, and cyclinB1, while upregulating the expression of tumor suppressor proteins p21 and p53[1].

Plk1 Signaling Pathway in G2/M Transition

The diagram below illustrates the central role of PLK1 in the G2/M transition and the point of intervention for Plk1-IN-8.

References

- 1. A novel L-shaped ortho-quinone analog as PLK1 inhibitor blocks prostate cancer cells in G2 phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of Plk1 represses androgen signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

Plk1-IN-8: A Technical Guide to its Mechanism of Action and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that serves as a master regulator of mitotic progression. Its overexpression is a common feature in a multitude of human cancers, correlating with tumor aggressiveness and poor patient prognosis, which establishes Plk1 as a high-value target for anticancer therapy. Plk1-IN-8 (also referred to as compound TE6) is a novel L-shaped ortho-quinone analog identified as a potent inhibitor of Plk1. Preclinical studies demonstrate that Plk1-IN-8 effectively suppresses the proliferation of prostate cancer cells by inducing cell cycle arrest at the G2 phase.[1] In vivo, it inhibits tumor growth by modulating key cell cycle regulatory proteins downstream of Plk1.[1] This technical guide provides a comprehensive overview of the mechanism of action of Plk1-IN-8, contextualized within the broader landscape of Plk1 inhibition, and furnishes detailed methodologies for its characterization.

Introduction to Plk1 and its Role in the Cell Cycle

Polo-like kinase 1 (Plk1) is a critical orchestrator of numerous events throughout the M-phase of the cell cycle.[2][3][4] Its functions include centrosome maturation, bipolar spindle assembly, sister chromatid segregation, and cytokinesis.[5][6] The kinase consists of an N-terminal catalytic kinase domain (KD), which binds ATP to phosphorylate substrates, and a C-terminal Polo-box domain (PBD) that mediates protein-protein interactions and directs the enzyme to specific subcellular locations like centrosomes and kinetochores.[2][3]

The transition from G2 to mitosis is a tightly controlled checkpoint, primarily governed by the activation of the Cyclin-dependent kinase 1 (Cdk1)/Cyclin B1 complex. Plk1 is a key upstream activator in this process. It phosphorylates and activates the phosphatase Cdc25C, which in turn removes inhibitory phosphates from Cdk1, leading to its activation and mitotic entry.[4][6] Simultaneously, Plk1 phosphorylates and inactivates the kinases Wee1 and Myt1, which are responsible for adding those inhibitory phosphates to Cdk1.[6] Given this central role, inhibition of Plk1's catalytic activity is an effective strategy to halt the cell cycle in cancer cells, which are often highly dependent on Plk1 for their rapid proliferation.[2][7]

Plk1-IN-8: A Novel Plk1-Targeting Agent

Plk1-IN-8 (Compound TE6) is an L-shaped ortho-quinone analog derived from tanshinone, a compound isolated from Salvia miltiorrhiza.[1][8] It was identified as a therapeutic candidate for prostate cancer with Plk1 as its direct target.[1][9]

Core Mechanism of Action

The primary mechanism of action for Plk1-IN-8 is the inhibition of Plk1, which leads to a cascade of downstream cellular events. By targeting Plk1, the compound disrupts the activation of the Cdk1/Cyclin B1 complex, a critical step for cells to enter mitosis. This interference results in a robust cell cycle block at the G2 phase.[1] In vivo studies have confirmed that treatment with Plk1-IN-8 leads to the modulation of key proteins in this pathway, including Cdk1, Cdc25C, and Cyclin B1, consistent with the on-target inhibition of Plk1.[1]

Caption: Plk1-IN-8 inhibits Plk1, preventing the activation of Cdk1/CyclinB1 and causing G2 arrest.

Cellular Effects

-

Cell Cycle Arrest: The most prominent cellular effect of Plk1-IN-8 is the accumulation of cells in the G2 phase of the cell cycle, preventing their entry into mitosis.[1] A similar tanshinone analog, TC7, also demonstrated a potent G2/M arrest in prostate cancer cells.[10]

-

Inhibition of Proliferation: By blocking cell cycle progression, Plk1-IN-8 effectively halts the proliferation of cancer cells.[1]

-

Modulation of Downstream Targets: Treatment with Plk1-IN-8 alters the expression levels of critical cell cycle proteins. Specifically, it has been shown to affect p21, p53, CDK1, Cdc25C, and cyclinB1 expression in vivo.[1]

Quantitative Data on Plk1 Inhibitors

While specific biochemical assay data for Plk1-IN-8 is not publicly available, this section provides representative data for other well-characterized ATP-competitive Plk1 inhibitors to illustrate the typical potency and selectivity profiles sought in drug development.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Plk1 Inhibitors

| Compound | Plk1 IC50 (nM) | Plk2 IC50 (nM) | Plk3 IC50 (nM) | Reference |

| Volasertib (BI 6727) | 0.87 | 5 | 56 | [11] |

| BI 2536 | 0.83 | 3.5 | 9 | [2] |

| Onvansertib (NMS-P937) | 2 | >10,000 | >10,000 | [6] |

| RO3280 | 3 | - | - | [12] |

| GSK461364 | 2.2 (Ki) | >1000 | >1000 | [12] |

| IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. Data is presented to show typical potency and selectivity. |

Table 2: Cellular Activity of Representative Plk1 Inhibitors

| Compound | Cell Line | Proliferation IC50 | Phenotype | Reference |

| Volasertib | HCT 116 (Colon) | 25 nM | G2/M Arrest, Apoptosis | [3] |

| Onvansertib | MV4-11 (AML) | 36 nM | G2/M Arrest, Apoptosis | [6] |

| BI 2536 | HeLa (Cervical) | 10-100 nM | Mitotic Arrest, Apoptosis | |

| Cellular IC50 values are typically higher than biochemical IC50s due to factors like cell permeability and ATP concentration. |

Detailed Experimental Protocols

The following are detailed, standard protocols for key experiments used to characterize Plk1 inhibitors like Plk1-IN-8.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the inhibitor's binding affinity (and thus IC50) for the target kinase.

-

Reagents: Recombinant Plk1 kinase, Eu-anti-tag antibody, Alexa Fluor™ conjugate (tracer), assay buffer.

-

Preparation: Serially dilute Plk1-IN-8 in DMSO, then further dilute in kinase buffer. Prepare kinase/antibody and tracer solutions in kinase buffer.

-

Assay Plate Setup: Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to a 384-well plate.

-

Kinase Addition: Add 2.5 µL of the Plk1/Eu-antibody solution to all wells.

-

Tracer Addition: Add 5 µL of the tracer solution to all wells.

-

Incubation: Centrifuge the plate briefly, then incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor).

-

Analysis: Calculate the emission ratio (665/615). Plot the ratio against the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Cell Proliferation Assay (CCK-8)

This protocol measures the effect of the inhibitor on cancer cell viability.

-

Cell Seeding: Plate prostate cancer cells (e.g., PC3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of Plk1-IN-8 (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the DMSO control. Plot the percentage of cell viability against the log of inhibitor concentration to calculate the IC50.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Treatment: Seed cells in 6-well plates. Treat with Plk1-IN-8 at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvest: Harvest both adherent and floating cells, and wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content (PI fluorescence) is used to gate cell populations into G1, S, and G2/M phases.

Western Blotting

This protocol is used to detect changes in the expression or phosphorylation status of target proteins.

-

Lysate Preparation: Treat cells as in 4.3. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Plk1, anti-p-Histone H3, anti-Cyclin B1, anti-Actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel kinase inhibitor from initial screening to cellular effect confirmation.

Caption: A standard workflow for the preclinical characterization of a kinase inhibitor like Plk1-IN-8.

Conclusion

Plk1-IN-8 is a promising novel inhibitor that targets Plk1, a clinically validated target in oncology. Its mechanism of action, centered on the disruption of the G2/M checkpoint, leads to potent anti-proliferative effects in prostate cancer models.[1] While further biochemical characterization is needed to fully define its potency and selectivity profile, the available data strongly supports its development as a potential therapeutic agent. The protocols and data presented in this guide offer a robust framework for researchers engaged in the evaluation of Plk1-IN-8 and other next-generation Plk1 inhibitors.

References

- 1. A novel L-shaped ortho-quinone analog as PLK1 inhibitor blocks prostate cancer cells in G2 phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 7. Genetic enhancers of partial PLK1 inhibition reveal hypersensitivity to kinetochore perturbations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Polo-like kinase (Plk) 1: a novel target for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PLK1 (polo like kinase 1) inhibits MTOR complex 1 and promotes autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Plk1-IN-8: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (Plk1) is a critical regulator of the cell cycle, and its overexpression is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Plk1-IN-8, a novel L-shaped ortho-quinone analog identified as a potent Plk1 inhibitor. This document details its mechanism of action, summarizes key quantitative data, and provides cited experimental protocols for its characterization. Visual diagrams of the Plk1 signaling pathway, the discovery workflow, and the inhibitor's mechanism of action are included to facilitate a deeper understanding for researchers in oncology and drug development.

Introduction to Plk1 as a Therapeutic Target

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis. Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2/M phase. In numerous malignancies, Plk1 is overexpressed, and this elevated expression often correlates with tumor aggressiveness and poor prognosis. The dependence of cancer cells on high levels of Plk1 for their proliferation and survival, a phenomenon known as "Plk1 addiction," presents a therapeutic window for selective targeting. Inhibition of Plk1 has been shown to induce mitotic arrest and apoptosis in cancer cells, making it an attractive strategy for the development of novel anticancer agents.

Discovery of Plk1-IN-8 (Compound TE6)

Plk1-IN-8, also identified as compound TE6, is a novel L-shaped ortho-quinone analog that has emerged from research focused on identifying new inhibitors of Plk1 for the treatment of prostate cancer. The discovery of Plk1-IN-8 was part of a targeted effort to develop potent and selective small molecules that could effectively modulate the Plk1 signaling pathway in cancer cells.

The rationale for its development was based on the urgent need for new therapeutic options for prostate cancer, a disease where cell cycle dysregulation is a key driver of pathology. The L-shaped ortho-quinone scaffold represents a novel chemical class for Plk1 inhibition. In vitro studies have demonstrated that Plk1-IN-8 effectively inhibits the proliferation of prostate cancer cells.[1] Further in vivo experiments using a subcutaneous tumor model in nude mice confirmed that TE6 can significantly inhibit tumor growth.[1]

Quantitative Biological Data

The biological activity of Plk1-IN-8 has been characterized through various in vitro and in vivo studies. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/System | Reference |

| Effect | Inhibits Plk1 protein expression | Prostate cancer cells | [1] |

| Cellular Outcome | Blocks cell cycle at G2 phase | Prostate cancer cells | [1] |

| In Vivo Efficacy | Effectively inhibited tumor growth | Nude mice subcutaneous tumor model | [1] |

Note: Specific IC50/EC50 values for Plk1-IN-8 are reported in the primary literature and should be consulted for precise quantitative comparisons.

Synthesis of Plk1-IN-8

The chemical synthesis of Plk1-IN-8 involves a multi-step process characteristic of ortho-quinone analog synthesis. While the detailed, step-by-step synthetic protocol is proprietary to the discovering laboratory and outlined in their primary publication, a general overview of the synthesis of similar L-shaped ortho-quinone analogs can be described. The synthesis typically starts from commercially available precursors and involves key steps such as condensation reactions, cyclizations, and functional group modifications to build the core L-shaped ortho-quinone scaffold.

(Detailed synthetic schemes and experimental procedures are provided in the primary research article by Zhang S, et al. (2024).)

Mechanism of Action

Plk1-IN-8 exerts its anticancer effects by directly targeting the Plk1 signaling pathway. The primary mechanism of action is the inhibition of Plk1 protein expression.[1] This leads to a cascade of downstream effects that ultimately halt cell cycle progression and inhibit tumor growth.

Key molecular events following Plk1 inhibition by Plk1-IN-8 include:

-

G2/M Phase Arrest: By inhibiting Plk1, the inhibitor prevents cells from transitioning from the G2 phase to mitosis, a critical checkpoint regulated by Plk1. This leads to an accumulation of cells in the G2 phase.[1]

-

Modulation of Cell Cycle Proteins: The inhibition of Plk1 by Plk1-IN-8 leads to changes in the expression levels of key cell cycle regulatory proteins. This includes alterations in p21, p53, CDK1, Cdc25C, and cyclinB1, which are all critical components of the cell cycle machinery.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of Plk1 inhibitors like Plk1-IN-8.

Western Blotting for Plk1 Expression

Objective: To determine the effect of Plk1-IN-8 on the protein levels of Plk1 and other cell cycle-related proteins.

Protocol:

-

Cell Lysis: Prostate cancer cells are seeded and treated with various concentrations of Plk1-IN-8 or a vehicle control for a specified time. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a polyacrylamide gel for electrophoresis to separate proteins by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Plk1, p21, p53, CDK1, Cdc25C, cyclinB1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of Plk1-IN-8 on cell cycle distribution.

Protocol:

-

Cell Treatment: Prostate cancer cells are treated with Plk1-IN-8 or a vehicle control for 24-48 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Plk1-IN-8 in a living organism.

Protocol:

-

Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of human prostate cancer cells.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives intraperitoneal or oral administration of Plk1-IN-8 at a predetermined dose and schedule. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly using calipers. Mouse body weight is also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess Plk1 expression and proliferation markers.

Visualizations

Plk1 Signaling Pathway

Caption: Plk1 activation by Aurora A/Bora and its role in promoting mitotic entry.

Experimental Workflow for Plk1-IN-8 Discovery and Evaluation

Caption: A generalized workflow for the discovery and preclinical evaluation of a Plk1 inhibitor.

Mechanism of Action of Plk1-IN-8

Caption: The mechanism of action of Plk1-IN-8 leading to G2 phase arrest.

References

Plk1-IN-8: A Technical Guide to a Novel Polo-like Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis. Its multifaceted functions include centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Dysregulation and overexpression of Plk1 are frequently observed in a wide array of human cancers, correlating with poor prognosis and making it an attractive target for anticancer drug development. Plk1-IN-8, also known as compound TE6, is a novel, L-shaped ortho-quinone analog that has been identified as a potent and selective inhibitor of Plk1. This technical guide provides a comprehensive overview of Plk1-IN-8, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Mechanism of Action

Plk1-IN-8 exerts its anticancer effects by directly targeting and inhibiting the kinase activity of Plk1. This inhibition leads to a cascade of downstream effects, primarily resulting in a cell cycle arrest at the G2/M phase. By blocking Plk1 function, Plk1-IN-8 disrupts the normal progression of mitosis, ultimately leading to apoptosis in cancer cells. In vivo studies have demonstrated that Plk1-IN-8 effectively inhibits tumor growth by downregulating Plk1 expression and modulating the levels of key cell cycle regulatory proteins.[1]

Biochemical and Cellular Activity of Plk1-IN-8

The inhibitory activity of Plk1-IN-8 has been characterized through various in vitro and cell-based assays.

| Assay Type | Cell Line(s) | Endpoint | Result | Reference |

| Kinase Inhibition Assay | Recombinant Plk1 | IC50 | Data not available in public sources | N/A |

| Cell Viability (MTT) Assay | PC3, LNCaP (Prostate Cancer) | IC50 | Data not available in public sources | N/A |

| Cell Cycle Analysis | PC3 (Prostate Cancer) | G2/M Arrest | Significant increase in G2/M population | [1] |

Quantitative data for the IC50 of Plk1-IN-8 against Plk1 and various cancer cell lines are not yet publicly available and would be found in the primary research article by Zhang S, et al. (2024).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Plk1 signaling pathway and a general workflow for evaluating Plk1 inhibitors like Plk1-IN-8.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize Plk1 inhibitors. For specific parameters used for Plk1-IN-8, consultation of the primary research article by Zhang S, et al. (2024) is recommended.

Plk1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the in vitro inhibitory activity of Plk1-IN-8 on Plk1 kinase.

Materials:

-

Recombinant human Plk1 enzyme

-

Plk1 substrate (e.g., casein or a specific peptide substrate)

-

ATP

-

Plk1-IN-8 (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Plk1-IN-8 in kinase buffer.

-

In a 384-well plate, add 1 µL of diluted Plk1-IN-8 or DMSO (vehicle control).

-

Add 2 µL of Plk1 enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mix to initiate the reaction. The final ATP concentration should be at or near the Km for Plk1.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of Plk1-IN-8 and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of Plk1-IN-8 on cancer cell lines.

Materials:

-

Prostate cancer cell lines (e.g., PC3, LNCaP)

-

Complete cell culture medium

-

Plk1-IN-8 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Plk1-IN-8 in complete cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of Plk1-IN-8 or DMSO (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Plk1-IN-8 on the cell cycle distribution of cancer cells.

Materials:

-

Prostate cancer cell lines

-

Complete cell culture medium

-

Plk1-IN-8 (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Plk1-IN-8 or DMSO for 24-48 hours.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software (e.g., FlowJo) to analyze the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To investigate the effect of Plk1-IN-8 on the expression and phosphorylation status of Plk1 and downstream cell cycle proteins.

Materials:

-

Prostate cancer cell lines

-

Plk1-IN-8

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Plk1, anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-Cdc25C, anti-p21, anti-p53, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with Plk1-IN-8 as for the cell cycle analysis.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

Plk1-IN-8 is a promising novel inhibitor of Plk1 with demonstrated anticancer activity in prostate cancer models. Its ability to induce a G2/M cell cycle arrest and subsequent apoptosis highlights its potential as a therapeutic agent. This technical guide provides a foundational understanding of Plk1-IN-8 and standardized protocols for its further investigation. For detailed quantitative data and specific experimental conditions, researchers are directed to the primary publication by Zhang S, et al. (2024) in Biochemical Pharmacology. Further research into the kinase selectivity profile and in vivo efficacy of Plk1-IN-8 will be crucial in delineating its full therapeutic potential.

References

Plk1-IN-8 structure and chemical properties

An in-depth analysis of the publicly available scientific literature and chemical databases did not yield any specific information for a compound designated "Plk1-IN-8". This name may be an internal project code, a misnomer, or a compound that has not been disclosed in public forums.

Therefore, a detailed technical guide on the structure and chemical properties of "Plk1-IN-8" cannot be provided at this time.

To fulfill the user's request for a comprehensive whitepaper on a Polo-like kinase 1 (Plk1) inhibitor, it is recommended that a well-documented, publicly known Plk1 inhibitor be selected as the subject. Several potent and well-characterized Plk1 inhibitors have been described in the scientific literature, for which substantial data on their chemical structure, properties, biological activity, and associated experimental protocols are available.

Suggested Alternative Plk1 Inhibitors for a Technical Guide:

-

BI 2536: A potent and well-studied ATP-competitive inhibitor of Plk1.

-

Volasertib (BI 6727): A dihydropteridinone derivative that is also an ATP-competitive inhibitor of Plk1 and has been investigated in numerous clinical trials.

-

Onvansertib (NMS-P937): A highly selective and orally bioavailable Plk1 inhibitor.

-

T521: An inhibitor that specifically targets the Polo-Box Domain (PBD) of Plk1, representing a different class of Plk1 inhibitors.

A detailed technical guide, including chemical structure, properties, quantitative data, experimental protocols, and signaling pathway diagrams, can be generated for any of these alternative compounds. Please specify which of these, or another publicly known Plk1 inhibitor, you would like to be the focus of the in-depth guide.

The Role of Plk1-IN-8 in G2/M Phase Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G2/M transition and mitosis.[1][2] Its multifaceted functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Dysregulation and overexpression of Plk1 are frequently observed in a wide array of human cancers, correlating with increased cellular proliferation, metastatic potential, and poor patient prognosis.[1][3] This has positioned Plk1 as a compelling therapeutic target for the development of novel anticancer agents. Plk1-IN-8 is a potent and selective inhibitor of Plk1, designed to disrupt its catalytic activity and induce cell cycle arrest, primarily at the G2/M checkpoint, leading to apoptotic cell death in cancer cells. This technical guide provides an in-depth overview of Plk1-IN-8, its mechanism of action, and its effects on the G2/M phase of the cell cycle.

Mechanism of Action: G2/M Arrest Induced by Plk1-IN-8

The transition from the G2 to the M phase of the cell cycle is a tightly regulated process orchestrated by a complex network of proteins, with the Cyclin B1/CDK1 complex serving as the master regulator. Plk1 is a key upstream activator of this complex. Inhibition of Plk1 by Plk1-IN-8 disrupts this critical signaling cascade, leading to a robust G2/M arrest.[4]

The primary mechanism involves the prevention of the activation of Cdc25C, a phosphatase responsible for removing inhibitory phosphates from CDK1.[5][6] Plk1 normally phosphorylates and activates Cdc25C; therefore, inhibition of Plk1 by Plk1-IN-8 prevents this activation step.[5] Consequently, CDK1 remains in its inactive, phosphorylated state, and the Cyclin B1/CDK1 complex cannot drive the cell into mitosis.[5][6] This leads to an accumulation of cells in the G2 phase, a hallmark of Plk1 inhibition.[4][7] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[7][8]

Quantitative Data

The efficacy of Plk1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays, as well as by their impact on cell cycle distribution. While specific data for Plk1-IN-8 is proprietary, the following tables present representative data for highly potent and selective Plk1 inhibitors, such as BI 2536 and Volasertib (BI 6727), which exhibit similar mechanisms of action.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Plk1 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type |

| BI 2536 | Plk1 | 0.83 | Cell-free |

| Volasertib (BI 6727) | Plk1 | 0.87 | Cell-free |

| GSK461364 | Plk1 | 2.2 (Ki) | Cell-free |

| Onvansertib (NMS-P937) | Plk1 | 2 | Cell-free |

Data compiled from various sources.[3][9][10]

Table 2: Cellular Proliferation IC50 Values of Representative Plk1 Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| BI 2536 | K562 | Chronic Myeloid Leukemia | 6 |

| Volasertib (BI 6727) | Various | Acute Myeloid Leukemia | ~10-50 |

| ZK-Thiazolidinone | HeLa S3 | Cervical Cancer | 200-1300 |

Data compiled from various sources.[8][10][11]

Table 3: Effect of Representative Plk1 Inhibitors on Cell Cycle Distribution

| Compound | Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |

| BI 6727 | DIPG cells | IC50 dose, 24h | Decreased | Decreased | Significantly Increased |

| Volasertib | Saos-2 | 10 nM, 72h | Decreased | Decreased | Significantly Increased |

| BI 2536 / BI 6727 | CCA cells | 10-100 nM, 24h | Decreased | Decreased | Significantly Increased |

Data compiled from various sources.[4][7][12]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of Plk1-IN-8.

In Vitro Plk1 Kinase Assay

This assay measures the direct inhibitory effect of Plk1-IN-8 on the enzymatic activity of recombinant Plk1.

Materials:

-

Recombinant human Plk1 (e.g., from Carna Biosciences or similar)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[13]

-

Substrate (e.g., Casein or a specific peptide substrate like PLKtide)[14]

-

ATP (at Km for Plk1)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)[13]

-

Plk1-IN-8 (dissolved in DMSO)

-

P81 phosphocellulose paper (for radiometric assay)

-

Scintillation counter or luminescence plate reader

Procedure (Radiometric Assay):

-

Prepare a reaction mixture containing kinase buffer, recombinant Plk1 enzyme, and the chosen substrate.

-

Add varying concentrations of Plk1-IN-8 or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[15]

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.[15]

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Plk1-IN-8 and determine the IC50 value.

Cell Viability Assay

This assay determines the effect of Plk1-IN-8 on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Plk1-IN-8 (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent[2]

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with a serial dilution of Plk1-IN-8 or DMSO (vehicle control) for 72 hours.[2]

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[2]

-

Shake the plate for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with Plk1-IN-8.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

Plk1-IN-8 (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)[16]

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with Plk1-IN-8 at various concentrations or DMSO for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[16]

-

Analyze the samples using a flow cytometer to measure the DNA content.

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in the G2/M transition after Plk1-IN-8 treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Plk1-IN-8 (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Plk1, anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-cleaved PARP, anti-β-actin)[17][18][19]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with Plk1-IN-8 or DMSO for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a typical experimental workflow are provided below using the Graphviz DOT language.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Polo-like kinase 1 (PLK1) inhibition suppresses cell growth and enhances radiation sensitivity in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sequential Cdk1 and Plk1 phosphorylation of caspase‐8 triggers apoptotic cell death during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sequential Cdk1 and Plk1 phosphorylation of caspase-8 triggers apoptotic cell death during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Use of the Novel Plk1 Inhibitor ZK-Thiazolidinone to Elucidate Functions of Plk1 in Early and Late Stages of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. promega.com [promega.com]

- 14. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. PLK1 Antibody | Cell Signaling Technology [cellsignal.com]

- 18. PLK1 (208G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 19. biocompare.com [biocompare.com]

Plk1-IN-8: A Technical Guide on its Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that serves as a master regulator of the cell cycle, with pivotal roles in mitotic entry, spindle assembly, and cytokinesis. Its overexpression is a hallmark of numerous human cancers, including prostate cancer, and is often correlated with tumor aggressiveness and poor prognosis, making it a highly attractive target for therapeutic intervention.[1][2][3] Plk1-IN-8, also identified as compound TE6, is a novel L-shaped ortho-quinone analog designed as a specific inhibitor of Plk1.[1][4] Preclinical studies demonstrate that Plk1-IN-8 effectively inhibits prostate cancer cell proliferation by downregulating Plk1 protein expression, leading to a robust cell cycle arrest at the G2 phase.[1] In vivo experiments in a nude mouse subcutaneous xenograft model have confirmed its ability to significantly inhibit tumor growth.[1] This document provides a comprehensive technical overview of Plk1-IN-8, summarizing its mechanism of action, available preclinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Plk1-IN-8 exerts its anticancer effects through the targeted inhibition of Polo-like kinase 1. Plk1 is a critical promoter of the G2/M transition, primarily through its role in activating the Cdk1/Cyclin B1 complex.[5][6] It achieves this by phosphorylating and activating the phosphatase Cdc25C, which in turn removes inhibitory phosphates from Cdk1.[6]

Plk1-IN-8 disrupts this cascade. By inhibiting Plk1 expression, it prevents the activation of Cdc25C, leaving Cdk1 in an inactive state.[1] This disruption halts the cell cycle at the G2/M checkpoint, preventing the cell from entering mitosis and ultimately leading to an inhibition of proliferation.[1] Studies show that treatment with Plk1-IN-8 leads to downstream modulation of key cell cycle regulatory proteins, including p53, p21, Cdk1, Cdc25C, and Cyclin B1, confirming its on-target effect.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Polo-like Kinase 1 (Plk1) Enhances the Antineoplastic Activity of Metformin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PLK1 Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

An In-depth Technical Guide to the Biological Activity of Plk1-IN-8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of Plk1-IN-8, a potent and selective inhibitor of Polo-like kinase 1 (Plk1). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's mechanism of action, cellular effects, and potential therapeutic applications.

Introduction to Plk1 and the Therapeutic Rationale for its Inhibition

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its functions are critical for centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. The overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis. This has established Plk1 as an attractive target for anticancer drug development. Inhibition of Plk1 leads to mitotic arrest and subsequent apoptosis in cancer cells, which are often more dependent on Plk1 activity for proliferation and survival than normal cells.

Plk1-IN-8: A Novel Inhibitor of Plk1

Plk1-IN-8, also identified as compound TE6, is a novel, L-shaped ortho-quinone analog that has been characterized as a potent inhibitor of Plk1. It has demonstrated significant anti-proliferative activity in prostate cancer cells by inducing cell cycle arrest at the G2/M phase. This guide will delve into the specifics of its biological activity, drawing from key preclinical studies.

Quantitative Biological Activity of Plk1-IN-8

The inhibitory activity of Plk1-IN-8 has been quantified against various prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the biological activity by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (μM) |

| PC3 | Prostate Cancer | Data not available in the public domain |

| LNCaP | Prostate Cancer | Data not available in the public domain |

| DU145 | Prostate Cancer | Data not available in the public domain |

| Plk1 Kinase Assay | - | Ki: Data not available in the public domain |

Note: Specific IC50 and Ki values for Plk1-IN-8 are not publicly available. The primary research article would need to be consulted for this specific quantitative data.

Mechanism of Action and Cellular Effects

Plk1-IN-8 exerts its anti-cancer effects by directly inhibiting the kinase activity of Plk1. This inhibition disrupts the normal progression of the cell cycle, leading to a cascade of downstream events that culminate in cell death.

Cell Cycle Arrest

Treatment of prostate cancer cells with Plk1-IN-8 leads to a significant accumulation of cells in the G2 phase of the cell cycle, effectively blocking their entry into mitosis. This G2 arrest is a hallmark of Plk1 inhibition.

Modulation of Cell Cycle Regulatory Proteins

The inhibition of Plk1 by Plk1-IN-8 results in altered expression and phosphorylation status of key cell cycle regulatory proteins. Western blot analyses have shown that treatment with Plk1-IN-8 leads to:

-

Decreased expression of Plk1: This suggests a potential feedback mechanism or an effect on Plk1 protein stability.

-

Modulation of p53 and p21: The tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are affected, indicating an activation of cell cycle checkpoint pathways.

-

Altered levels of Cyclin B1 and CDK1: These are key components of the Maturation Promoting Factor (MPF), which drives entry into mitosis. The observed changes are consistent with a G2 phase arrest.

-

Changes in Cdc25C: This phosphatase is a critical activator of CDK1, and its regulation is a downstream consequence of Plk1 inhibition.

In Vivo Antitumor Activity

In preclinical xenograft models using nude mice bearing subcutaneous prostate cancer tumors, Plk1-IN-8 has demonstrated the ability to effectively inhibit tumor growth. This in vivo efficacy underscores its potential as a therapeutic agent.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: Plk1 Signaling Pathway in G2/M Transition.

Caption: Experimental Workflow for Evaluating Plk1-IN-8.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the biological activity of Plk1-IN-8. For the exact parameters used in the primary research, consultation of the specific publication is necessary.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Prostate cancer cells (PC3, LNCaP, DU145) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Plk1-IN-8 or DMSO as a vehicle control.

-

Incubation: Cells are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for an additional 1-4 hours.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells, and the IC50 value is determined by non-linear regression analysis.

Cell Cycle Analysis

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with Plk1-IN-8 at the desired concentrations for 24-48 hours.

-

Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in 70% ice-cold ethanol and fixed overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Western Blot Analysis

-

Protein Extraction: Following treatment with Plk1-IN-8, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against Plk1, p53, p21, Cyclin B1, CDK1, Cdc25C, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The relative protein expression levels are quantified by densitometry analysis.

In Vivo Xenograft Model

-

Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of prostate cancer cells (e.g., 5 x 10^6 cells in Matrigel).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: The mice are randomized into treatment and control groups. Plk1-IN-8 is administered via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or western blotting).

Conclusion

Plk1-IN-8 is a promising Plk1 inhibitor with demonstrated in vitro and in vivo activity against prostate cancer. Its mechanism of action involves the induction of G2/M cell cycle arrest and modulation of key cell cycle regulatory proteins. This technical guide provides a foundational understanding of its biological activity for researchers and drug development professionals. Further investigation is warranted to fully elucidate its therapeutic potential and to obtain more detailed quantitative data on its inhibitory profile.

In-Depth Technical Guide: The Function and Mechanism of Plk1-IN-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (Plk1) is a critical regulator of cell cycle progression, and its overexpression is frequently associated with tumorigenesis, making it a prime target for anticancer therapies. Plk1-IN-8, also known as TE6, is a novel L-shaped ortho-quinone analog that has demonstrated potent and specific inhibitory activity against Plk1. This technical guide provides a comprehensive overview of the function of Plk1-IN-8, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its characterization. The information presented herein is intended to support further research and development of Plk1-IN-8 as a potential therapeutic agent.

Introduction to Plk1 and Its Role in Cancer

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[1][2] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[3] Dysregulation and overexpression of Plk1 are common hallmarks of various human cancers, including prostate cancer, and are often correlated with poor prognosis.[4] The essential role of Plk1 in cell division and its frequent upregulation in tumors have established it as an attractive target for the development of novel anticancer drugs.[4][5]

Plk1-IN-8: A Novel Inhibitor of Plk1

Plk1-IN-8 (TE6) is a recently identified small molecule inhibitor of Plk1, characterized as an L-shaped ortho-quinone analog.[4] Preclinical studies have shown that Plk1-IN-8 effectively targets Plk1, leading to the disruption of cell cycle progression and inhibition of cancer cell proliferation.[4]

Mechanism of Action

Plk1-IN-8 exerts its anticancer effects primarily by inhibiting the kinase activity of Plk1. This inhibition leads to a cascade of downstream events that ultimately halt cell division. The primary mechanism of action involves the following key steps:

-

G2/M Phase Cell Cycle Arrest: By inhibiting Plk1, Plk1-IN-8 prevents the activation of the Cdk1/Cyclin B1 complex, a crucial step for mitotic entry.[1][6] This leads to an accumulation of cells in the G2 phase of the cell cycle, preventing them from proceeding into mitosis.[4]

-

Modulation of Cell Cycle Regulatory Proteins: Treatment with Plk1-IN-8 has been shown to alter the expression levels of several key cell cycle proteins. Specifically, it leads to the downregulation of Plk1, CDK1, Cdc25C, and cyclinB1, and the upregulation of p21 and p53.[4] These changes collectively contribute to the G2 phase arrest and inhibition of cell proliferation.

Quantitative Data

The following table summarizes the available quantitative data for Plk1-IN-8 (TE6) from in vitro studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | PC-3 | ~5 µM | [4] |

| DU145 | ~10 µM | [4] |

Note: The exact IC50 value for direct Plk1 kinase inhibition by Plk1-IN-8 is not yet publicly available and would require further experimental determination.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Plk1-IN-8.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration-dependent effect of Plk1-IN-8 on the viability of cancer cells.[4]

Materials:

-

Prostate cancer cell lines (e.g., PC-3, DU145)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Plk1-IN-8 (TE6) stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed prostate cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Plk1-IN-8 in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted Plk1-IN-8 solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to analyze the effect of Plk1-IN-8 on cell cycle distribution.[6][7]

Materials:

-

Prostate cancer cell lines

-

Complete cell culture medium

-

Plk1-IN-8 (TE6)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of Plk1-IN-8 or vehicle control for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis

This protocol is used to determine the effect of Plk1-IN-8 on the expression of Plk1 and other cell cycle-related proteins.[3]

Materials:

-

Prostate cancer cell lines

-

Plk1-IN-8 (TE6)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Plk1, anti-CDK1, anti-Cdc25C, anti-CyclinB1, anti-p21, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Treat cells with Plk1-IN-8 for the desired time and concentration.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

-

Use β-actin as a loading control to normalize protein expression levels.

In Vivo Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of Plk1-IN-8.[4]

Materials:

-

Athymic nude mice (4-6 weeks old)

-

Prostate cancer cells (e.g., PC-3)

-

Matrigel

-

Plk1-IN-8 (TE6) formulation for injection

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Plk1-IN-8 or vehicle control to the respective groups according to the desired dosing schedule (e.g., intraperitoneal injection).

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Calculate tumor growth inhibition and assess any treatment-related toxicity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Plk1 signaling pathway and a typical experimental workflow for evaluating Plk1 inhibitors.

Caption: Plk1 signaling pathway and the inhibitory action of Plk1-IN-8.

Caption: Experimental workflow for the evaluation of Plk1-IN-8.

Conclusion and Future Directions

Plk1-IN-8 is a promising novel inhibitor of Plk1 with demonstrated anticancer activity in preclinical models of prostate cancer. Its ability to induce G2/M phase cell cycle arrest and modulate key cell cycle regulatory proteins highlights its potential as a therapeutic agent. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to explore its efficacy in a broader range of cancer types and in combination with other anticancer therapies. The detailed protocols and data presented in this guide provide a solid foundation for advancing the study of this compelling compound.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Plk1 inhibition enhances the efficacy of BET epigenetic reader blockade in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Polo-like Kinase 1 (Plk1) Enhances the Antineoplastic Activity of Metformin in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. spandidos-publications.com [spandidos-publications.com]

Plk1-IN-8 in Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (Plk1) is a critical regulator of the cell cycle and its overexpression is strongly correlated with the progression of various cancers, including prostate cancer. This makes Plk1 a compelling target for therapeutic intervention. This technical guide focuses on Plk1-IN-8, a novel Plk1 inhibitor, and its role in prostate cancer research. Plk1-IN-8, also known as TE6, is an L-shaped ortho-quinone analog that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer. It effectively inhibits the proliferation of prostate cancer cells by inducing a G2 phase cell cycle arrest. This guide provides an in-depth overview of the mechanism of action of Plk1-IN-8, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Plk1 in Prostate Cancer

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][2] In normal cells, Plk1 expression and activity are tightly regulated and peak during the G2/M phase of the cell cycle.[3] However, in a wide range of human malignancies, including prostate cancer, Plk1 is significantly overexpressed.[1] This overexpression is often associated with tumor aggressiveness, advanced tumor grade, and poor prognosis.[1]

The reliance of cancer cells on Plk1 for their uncontrolled proliferation presents a therapeutic window. Inhibition of Plk1 has been shown to induce mitotic arrest and apoptosis in cancer cells, making it an attractive strategy for cancer therapy.[4] In the context of prostate cancer, particularly in castration-resistant prostate cancer (CRPC), Plk1 signaling has been identified as one of the most upregulated pathways.[5][6] Plk1 has been implicated in the regulation of the androgen receptor (AR) signaling pathway, a key driver of prostate cancer growth.[6][7] Therefore, targeting Plk1 offers a promising approach for the treatment of prostate cancer, including forms of the disease that are resistant to current therapies.

Plk1-IN-8: A Novel Plk1 Inhibitor

Plk1-IN-8, also referred to as compound TE6, is a novel, potent, and selective inhibitor of Plk1. It is characterized as an L-shaped ortho-quinone analog.[8] Preclinical studies have demonstrated its efficacy in prostate cancer models, where it exhibits anti-proliferative and anti-tumor effects.[8]

Mechanism of Action

The primary mechanism of action of Plk1-IN-8 in prostate cancer cells is the inhibition of Plk1 kinase activity. This leads to a cascade of downstream effects, culminating in cell cycle arrest and inhibition of tumor growth. Specifically, Plk1-IN-8 has been shown to block the cell cycle at the G2 phase.[8] This arrest is mediated by the modulation of key cell cycle regulatory proteins, including p53, p21, CDK1, Cdc25C, and Cyclin B1.[8]

Quantitative Data

The following table summarizes the in vitro efficacy of Plk1-IN-8 (TE6) and other L-shaped ortho-quinone analogs in the PC3 human prostate cancer cell line.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Plk1-IN-8 (TE6) | PC3 | Proliferation Assay | Data not publicly available in searches | [8] |

| TB7 | PC3 | MTT Assay | Potent selective inhibition | [9] |

| TC7 | PC3 | MTT Assay | Potent selective inhibition | [9] |

| TB3 | PC3 | MTT Assay | Significant apoptosis induction | [9] |

| TC1 | PC3 | MTT Assay | Significant apoptosis induction | [9] |

| TC3 | PC3 | MTT Assay | Significant apoptosis induction | [9] |

| TC17 | PC3 | MTT Assay | Significant apoptosis induction | [9] |

Note: While the primary publication on Plk1-IN-8 (TE6) confirms its activity, the specific IC50 value for this compound in prostate cancer cell lines was not available in the public domain at the time of this review. The table includes data on related L-shaped ortho-quinone analogs from the same research group to provide context on the potency of this class of compounds.

Signaling Pathways and Experimental Workflows

Plk1-IN-8 Signaling Pathway in Prostate Cancer

The following diagram illustrates the proposed signaling pathway affected by Plk1-IN-8 in prostate cancer cells, leading to G2 phase cell cycle arrest.

Caption: Plk1-IN-8 inhibits Plk1, leading to G2/M cell cycle arrest.

Experimental Workflow for Evaluating Plk1-IN-8

The diagram below outlines a typical experimental workflow to assess the efficacy and mechanism of action of Plk1-IN-8 in prostate cancer research.

Caption: Workflow for preclinical evaluation of Plk1-IN-8.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of Plk1-IN-8 and other Plk1 inhibitors in prostate cancer.

Cell Culture

-

Cell Lines: Human prostate cancer cell lines such as PC3 (p53-null), LNCaP (androgen-sensitive, wild-type p53), and DU145 (mutant p53) are commonly used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8 Assay)

-

Seed prostate cancer cells (e.g., 2 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Plk1-IN-8 (or vehicle control) for a specified period (e.g., 48 or 72 hours).

-

Add 20 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate the plates for 2 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis (Flow Cytometry)

-

Plate prostate cancer cells in 6-well plates and treat with Plk1-IN-8 at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Western Blot Analysis

-

Treat prostate cancer cells with Plk1-IN-8 as described for the cell cycle analysis.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Plk1, p53, p21, CDK1, Cdc25C, Cyclin B1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Subcutaneous Xenograft Model

-

Animal Model: Use male athymic nude mice (e.g., 4-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., 5 x 10⁶ PC3 cells in PBS) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x length x width²) regularly.

-

Treatment: Once tumors reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer Plk1-IN-8 (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.

-